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For researchers, scientists, and professionals in drug development, the precision of deep-
ultraviolet (DUV) optical lithography is paramount. The choice of optical materials is a critical
factor influencing the resolution and performance of lithography systems. This guide provides
an objective comparison of calcium fluoride (CaF2), commonly known as fluorite, with other
leading materials used in DUV applications, supported by experimental data and detailed
methodologies.

At the forefront of semiconductor manufacturing and advanced scientific research, DUV
lithography, particularly at wavelengths of 248 nm and 193 nm, demands optical materials with
exceptional transparency, resistance to laser damage, and minimal birefringence.[1][2][3]
Historically, fused silica has been a workhorse material. However, as the industry pushes
towards shorter wavelengths, the limitations of fused silica become more apparent, paving the
way for crystalline materials like calcium fluoride (CaF2) and magnesium fluoride (MgF2).[4][5]
This guide delves into a direct comparison of these materials, focusing on their performance-
critical properties.

Key Performance Metrics: A Tabular Comparison

The selection of an optimal optical material for DUV lithography hinges on a set of key
performance indicators. The following tables summarize the quantitative data for fluorite
(CaF2), UV-grade fused silica, and magnesium fluoride (MgF2) at the critical 193 nm
wavelength.
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Material

Internal Transmittance at
193 nm (%/cm)

Refractive Index (n) at 193
nm

Calcium Fluoride (CaF2) > 99.7[6] ~1.50
UV-Grade Fused Silica > 99.7[6] ~1.56
Magnesium Fluoride (MgF2) High, extends into VUV ~1.44

Table 1: A comparison of the internal transmittance and refractive index of common DUV optical

materials at 193 nm.

Material

Laser-Induced Damage
Threshold (LIDT) at 193 nm
(Jlecm?)

Coefficient of Thermal
Expansion (CTE) (x 10-¢/K)

Calcium Fluoride (CaF2)

High[7]

18.85

UV-Grade Fused Silica

Lower than CaF2

0.52 (5-35°C)

Magnesium Fluoride (MgF2)

High

13.7 (perpendicular to c-axis),

8.9 (parallel to c-axis)

Table 2: A summary of the laser-induced damage threshold and coefficient of thermal

expansion for key DUV optical materials.

Material

Birefringence at 193 nm

Calcium Fluoride (CaF2)

Intrinsic birefringence can be significant

UV-Grade Fused Silica

Low stress-induced birefringence

Magnesium Fluoride (MgF2)

Birefringent crystal

Table 3: A qualitative comparison of birefringence in DUV optical materials.

Experimental Protocols
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To ensure the validity and reproducibility of the presented data, it is crucial to understand the
experimental methodologies employed. Below are detailed protocols for key experiments cited
in the comparison of these optical materials.

Deep-UV Transmittance Measurement

The internal transmittance of optical materials in the deep-UV spectrum is a critical parameter.
A common experimental setup for this measurement involves a DUV light source, a sample
holder, and a spectroradiometer.

Experimental Setup

DUV Light Source . . : . . :
(e.g., Deuterium Lamp) Focusing Optics Sample Material Collecting Optics Spectroradiometer

Click to download full resolution via product page

DUV Transmittance Measurement Setup

Protocol:

o A stable DUV light source, such as a deuterium lamp, is used to generate a broad-spectrum
UV beam.[8]

e Focusing optics are employed to collimate the beam and direct it onto the sample material.
e The sample is placed in a holder that minimizes interference and ensures proper alignment.

e The light transmitted through the sample is collected by another set of optics and directed

into a spectroradiometer.

o The spectroradiometer measures the intensity of the transmitted light as a function of

wavelength.

o Areference measurement is taken without the sample to determine the initial light intensity.
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e The internal transmittance is then calculated by comparing the intensity of the transmitted
light with the reference intensity, accounting for surface reflections.[9][10]

Laser-Induced Damage Threshold (LIDT) Testing

LIDT is a measure of an optical material's resistance to damage from high-power laser
radiation. The "1-on-1" test is a standardized method for determining this threshold.[11][12]
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1-on-1 LIDT Testing Workflow
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Protocol:
o Aseries of test sites on the optical component are identified.[13]

o Each site is exposed to a single pulse from a high-power laser at a specific fluence (energy
per unit area).[12]

 After irradiation, each site is meticulously inspected for any laser-induced damage using
techniques like Nomarski microscopy.[11]

e The process is repeated for multiple sites at the same fluence level to determine the damage
probability at that level.

e The fluence is then incrementally increased, and the process is repeated for a new set of
test sites.

o The damage probability is plotted as a function of laser fluence.
e The LIDT is determined by extrapolating the data to a 0% damage probability.[11][12]

Material Selection Pathway for DUV Lithography

The choice of an optical material for a specific DUV lithography application is a multi-faceted
decision process. The following diagram illustrates the logical flow for selecting the most
appropriate material.
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Define Application Requirements
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Material Selection Pathway
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In conclusion, while UV-grade fused silica remains a viable option for many DUV applications,
the superior performance of calcium fluoride in terms of laser damage threshold and its
excellent transmittance at 193 nm make it a critical material for high-end lithography systems.
[4][5] However, its intrinsic birefringence must be carefully managed in the optical design.
Magnesium fluoride offers an alternative with good VUV transparency but is also a birefringent
material. The selection of the optimal material is, therefore, a trade-off between these key
properties, driven by the specific requirements of the lithography system and the desired
resolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b147914#fluorite-vs-other-materials-for-deep-uv-
optical-lithography]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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